molecular formula C13H14BrNO B1292372 7-(2-Bromophenyl)-7-oxoheptanenitrile CAS No. 898766-76-2

7-(2-Bromophenyl)-7-oxoheptanenitrile

Cat. No.: B1292372
CAS No.: 898766-76-2
M. Wt: 280.16 g/mol
InChI Key: TVRJWQXIJSJZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Bromophenyl)-7-oxoheptanenitrile: is an organic compound characterized by the presence of a bromophenyl group attached to a heptanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Bromophenyl)-7-oxoheptanenitrile typically involves the reaction of 2-bromobenzaldehyde with a nitrile compound under specific conditions. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the nitrile, followed by the addition of 2-bromobenzaldehyde to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Scientific Research Applications

Chemistry: 7-(2-Bromophenyl)-7-oxoheptanenitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets .

Medicine: The compound’s structure allows for modifications that can lead to the discovery of new drugs with therapeutic properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of 7-(2-Bromophenyl)-7-oxoheptanenitrile involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the nitrile group can engage in nucleophilic addition reactions. These interactions can lead to the formation of various products, depending on the reaction conditions and the presence of other reagents .

Comparison with Similar Compounds

  • 2-Bromophenylacetonitrile
  • 2-Bromophenylpropionitrile
  • 2-Bromophenylbutyronitrile

Comparison: Compared to these similar compounds, 7-(2-Bromophenyl)-7-oxoheptanenitrile has a longer carbon chain, which can influence its reactivity and the types of reactions it undergoes.

Properties

IUPAC Name

7-(2-bromophenyl)-7-oxoheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO/c14-12-8-5-4-7-11(12)13(16)9-3-1-2-6-10-15/h4-5,7-8H,1-3,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRJWQXIJSJZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642195
Record name 7-(2-Bromophenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-76-2
Record name 2-Bromo-ζ-oxobenzeneheptanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(2-Bromophenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.